molecular formula C20H15N3OS B302474 2-[(E)-1-(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE

2-[(E)-1-(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE

Cat. No.: B302474
M. Wt: 345.4 g/mol
InChI Key: XEYPYOCTGMZWMF-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-1-(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex heterocyclic compound that combines the structural features of indole, thiazole, and benzimidazole. These moieties are known for their significant biological activities and are often found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE typically involves multi-step reactions. One common approach is the condensation of 1,2-dimethylindole-3-carbaldehyde with 2-aminobenzimidazole in the presence of a thiazole-forming reagent under reflux conditions . The reaction conditions often require a solvent such as ethanol or acetonitrile and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents used .

Scientific Research Applications

2-[(E)-1-(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 2-[(E)-1-(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal function. The compound may also inhibit specific enzymes by mimicking the substrate or binding to the active site. Pathways involved include the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Known for their broad-spectrum biological activities.

    Thiazole derivatives: Often used in antimicrobial and anticancer research.

    Benzimidazole derivatives: Commonly found in antiparasitic and antiviral drugs.

Uniqueness

What sets 2-[(E)-1-(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE apart is its unique combination of three bioactive moieties, which may result in synergistic effects and enhanced biological activity.

Properties

Molecular Formula

C20H15N3OS

Molecular Weight

345.4 g/mol

IUPAC Name

(2E)-2-[(1,2-dimethylindol-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C20H15N3OS/c1-12-14(13-7-3-5-9-16(13)22(12)2)11-18-19(24)23-17-10-6-4-8-15(17)21-20(23)25-18/h3-11H,1-2H3/b18-11+

InChI Key

XEYPYOCTGMZWMF-WOJGMQOQSA-N

SMILES

CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=C/3\C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

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